![molecular formula C12H15N3O3 B8026584 tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1646543-45-4](/img/structure/B8026584.png)
tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-hydroxy-6-methylpyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine ring.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 5-oxo-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Reduction: Formation of 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of tert-butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is its role as a selective inhibitor of protein kinases, particularly AXL and c-MET kinases. These kinases are involved in critical signaling pathways that regulate cell growth and differentiation. Abnormal activity of these kinases is associated with various cancers and other diseases.
- Mechanism of Action : The compound binds to the ATP-binding site of kinases, inhibiting their activity and consequently affecting downstream signaling pathways that promote tumor growth and metastasis .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines.
- Case Study : A study demonstrated that the compound effectively reduced cell viability in human lung cancer cells by inducing programmed cell death mechanisms .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory responses.
- Research Findings : In animal models of neurodegeneration, administration of pyrazolo[1,5-a]pyrimidine derivatives resulted in reduced neuronal loss and improved cognitive function .
Table 1: Comparison of Kinase Inhibitory Activity
Compound Name | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
This compound | AXL | 0.25 | |
Compound A | c-MET | 0.15 | |
Compound B | AXL | 0.30 |
Table 2: Anticancer Activity in Cell Lines
Mechanism of Action
The mechanism of action of tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
5-Hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the tert-butyl ester group, which affects its solubility and reactivity.
tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-4-carboxylate: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness: tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound in various research and industrial applications .
Biological Activity
Introduction
Tert-butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 252.28 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core with a tert-butyl group and a hydroxyl substituent at specific positions, contributing to its biological activity.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on various protein kinases. These kinases play critical roles in cellular signaling pathways that regulate cell growth and differentiation. Inhibition of these pathways can lead to therapeutic effects in diseases characterized by aberrant kinase activity, such as cancer .
Antioxidant Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antioxidant properties. For instance, certain analogs demonstrated half-maximal inhibitory concentrations (IC50) comparable to standard antioxidants like ascorbic acid, indicating their potential role in mitigating oxidative stress .
Antibacterial Properties
The antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been assessed against various bacterial strains. Notably, some derivatives exhibited pronounced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with measured zones of inhibition and minimum inhibitory concentrations (MIC) demonstrating their potential as antimicrobial agents .
Case Studies and Experimental Data
A selection of studies highlights the biological activities associated with this class of compounds:
Cytotoxicity Studies
Cytotoxicity assays conducted on breast cancer cell lines (MCF-7) revealed that certain pyrazolo[1,5-a]pyrimidine derivatives induced apoptosis and inhibited cell proliferation effectively. For example, one derivative exhibited an IC50 value of 55.97 μg/mL against MCF-7 cells .
Properties
IUPAC Name |
tert-butyl 6-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-7-6-15-9(14-10(7)16)8(5-13-15)11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDBJIIQFAJLMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)OC(C)(C)C)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116030 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 4,5-dihydro-6-methyl-5-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646543-45-4 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 4,5-dihydro-6-methyl-5-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1646543-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 4,5-dihydro-6-methyl-5-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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